Ethanedioyl dibromide

Catalog No.
S1521476
CAS No.
15219-34-8
M.F
C2Br2O2
M. Wt
215.83 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanedioyl dibromide

CAS Number

15219-34-8

Product Name

Ethanedioyl dibromide

IUPAC Name

oxalyl dibromide

Molecular Formula

C2Br2O2

Molecular Weight

215.83 g/mol

InChI

InChI=1S/C2Br2O2/c3-1(5)2(4)6

InChI Key

JAZLVNXWYDFQFE-UHFFFAOYSA-N

SMILES

C(=O)(C(=O)Br)Br

Synonyms

Ethanedioyl Bromide; NSC 96957; Oxalyl Dibromide

Canonical SMILES

C(=O)(C(=O)Br)Br

Ethanedioyl dibromide, also known as oxalyl bromide, is a reagent used in organic synthesis []. It is a colorless liquid at room temperature with a pungent odor []. Due to its ability to convert carboxylic acids to their corresponding acid halides, oxalyl bromide is a valuable tool for creating new carbon-carbon bonds and functionalized molecules [].


Molecular Structure Analysis

The molecule consists of two carbonyl groups (C=O) connected by a central carbon atom. Each carbonyl group is bonded to a bromine atom (Br). The molecular structure features a planar arrangement around the central carbon and the carbonyl carbons, giving it a tetrahedral geometry []. This structure allows for the reactivity of the carbonyl groups, which is crucial for its function in organic synthesis [].


Chemical Reactions Analysis

One of the most important reactions of oxalyl bromide is its conversion of carboxylic acids to acid halides (acyl halides) []. This reaction is typically performed in inert organic solvents with a catalyst, often a tertiary amine. The reaction proceeds through a series of steps involving the formation of an intermediate mixed anhydride, followed by its decomposition into the desired acid halide and carbon dioxide gas [].

Balanced chemical equation for conversion of a carboxylic acid to an acid halide:

RCOOH + BrCO−COBr → RCOX + CO2 + HBr (R = any organic group) []

Oxalyl bromide can also be used in other reactions, such as the conversion of alcohols to alkyl bromides and the formylation of aromatic compounds []. However, the conversion of carboxylic acids to acid halides is its most common application in scientific research.

Physical and Chemical Properties

  • Melting point: -56 °C []
  • Boiling point: 218 °C []
  • Density: 1.97 g/cm³ []
  • Solubility: Reacts with water, soluble in most organic solvents []

Organic Synthesis

Ethanedioyl dibromide is a versatile reagent in organic synthesis, particularly for:

  • Conversion of carboxylic acids to their corresponding acid chlorides: This reaction plays a crucial role in numerous synthetic pathways, enabling further transformations like amidation, esterification, and peptide coupling .
  • Bromination of various organic functional groups: It can introduce a bromine atom to alkenes, alkynes, and aromatic compounds, allowing for targeted modification of their properties .

Polymer Chemistry

In polymer chemistry, ethanedioyl dibromide is utilized for:

  • End-group functionalization of polymers: By introducing a bromine end group, it allows for further attachment of various functionalities, influencing the polymer's properties and applications .
  • Synthesis of specific polymers: It can participate in the synthesis of certain polymers like poly(arylene ether sulfones) by promoting chain extension reactions .

Other Applications

Besides organic and polymer chemistry, ethanedioyl dibromide finds use in:

  • Material science: It can be employed for surface modification of materials to introduce reactive sites for further functionalization .
  • Bioconjugation: In some instances, it is used for attaching biomolecules like antibodies or peptides to various carriers for specific research applications .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15219-34-8

Wikipedia

Ethanedioyl dibromide

General Manufacturing Information

Ethanedioyl dibromide: ACTIVE

Dates

Modify: 2023-08-15

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